molecular formula C20H35BrN2OSi B1408114 1-(1-(3-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine CAS No. 1704097-00-6

1-(1-(3-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine

Cat. No.: B1408114
CAS No.: 1704097-00-6
M. Wt: 427.5 g/mol
InChI Key: MUXGZYWTEPPZGF-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Derivational Rationale

The systematic name 1-(1-(3-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine follows established International Union of Pure and Applied Chemistry nomenclature principles for complex heterocyclic compounds with multiple substituents. The nomenclature construction begins with the parent heterocycle piperazine, which serves as the fundamental structural unit for naming purposes. Piperazine itself represents a six-membered saturated ring containing two nitrogen atoms positioned at the 1 and 4 positions, creating a diazacyclohexane framework that forms the backbone of this compound.

The systematic name construction proceeds through a hierarchical substitution pattern where the two nitrogen atoms of the piperazine ring are designated as positions 1 and 4 respectively. The first major substituent, 1-(3-bromophenyl)ethyl, is attached to the nitrogen at position 1 of the piperazine ring. This substituent consists of an ethyl bridge connecting to a phenyl ring that bears a bromine atom at the meta position (position 3) relative to the point of attachment. The meta-substitution pattern of the bromine atom on the phenyl ring represents a specific positional isomer among the possible ortho, meta, and para arrangements that could theoretically exist for bromophenyl derivatives.

The second substituent, 2-((tert-butyldimethylsilyl)oxy)ethyl, is connected to the nitrogen at position 4 of the piperazine ring. This substituent incorporates a tert-butyldimethylsilyl ether functionality, which represents a common protecting group strategy in organic synthesis. The tert-butyldimethylsilyl group consists of a silicon atom bonded to two methyl groups and one tert-butyl group, creating a bulky protecting moiety that serves to mask the reactivity of the terminal hydroxyl group during synthetic transformations. The complete substituent name reflects the presence of an ethyl chain bearing an oxygen atom that is silyl-protected through the tert-butyldimethylsilyl group.

Table 1: Nomenclature Component Analysis

Component Structural Element Nomenclature Contribution Position
Parent ring Piperazine Core heterocycle identifier 1,4-diazacyclohexane
Substituent 1 1-(3-bromophenyl)ethyl N-1 substitution Position 1 nitrogen
Substituent 2 2-((tert-butyldimethylsilyl)oxy)ethyl N-4 substitution Position 4 nitrogen
Halogen Bromine Meta-position on phenyl ring Position 3 of phenyl
Protecting group tert-Butyldimethylsilyl Hydroxyl protection Terminal position

Molecular Formula and Weight Analysis

The molecular formula of 1-(1-(3-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine is established as C₂₀H₃₅BrN₂OSi, reflecting the complex atomic composition that encompasses multiple functional groups and heteroatoms. This formula indicates the presence of twenty carbon atoms distributed across the piperazine ring, the bromophenyl system, the ethyl bridges, and the tert-butyldimethylsilyl protecting group. The molecular structure contains thirty-five hydrogen atoms that are distributed among the various carbon centers, with specific attention to the methyl groups of the silyl protecting moiety and the aromatic and aliphatic hydrogen atoms throughout the molecule.

The molecular weight calculation yields a value of approximately 427.5 grams per mole, representing a moderately sized organic molecule that falls within the typical range for pharmaceutical intermediates and research compounds. This molecular weight reflects the cumulative contribution of all constituent atoms, with particular emphasis on the bromine atom contributing significantly to the overall mass due to its relatively high atomic weight compared to the lighter elements present in the structure.

The elemental composition analysis reveals specific atomic percentages that provide insight into the compound's physical and chemical properties. The carbon content represents the largest proportion by count, reflecting the organic nature of the molecule and its extensive carbon framework. The nitrogen content, while numerically limited to two atoms, plays a crucial role in defining the basic character of the piperazine ring and its potential for intermolecular interactions through hydrogen bonding and coordination chemistry.

Table 2: Molecular Composition Analysis

Element Count Atomic Weight (g/mol) Contribution (g/mol) Percentage by Mass
Carbon 20 12.01 240.20 56.2%
Hydrogen 35 1.008 35.28 8.3%
Bromine 1 79.90 79.90 18.7%
Nitrogen 2 14.01 28.02 6.6%
Oxygen 1 16.00 16.00 3.7%
Silicon 1 28.09 28.09 6.6%
Total 60 - 427.49 100.0%

The silicon atom presence is particularly noteworthy as it introduces unique chemical properties related to silicon-oxygen bond stability and the protecting group functionality that characterizes tert-butyldimethylsilyl ethers. The single oxygen atom serves as the critical heteroatom that bridges the ethyl chain to the silicon-based protecting group, creating an ether linkage that imparts specific stability and reactivity characteristics to this portion of the molecule.

Stereochemical and Conformational Elucidation

The stereochemical analysis of 1-(1-(3-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine reveals several important conformational considerations that significantly influence the compound's three-dimensional structure and chemical behavior. The piperazine ring, as the central structural element, exhibits conformational flexibility that is characteristic of six-membered saturated heterocycles. Theoretical and experimental studies of piperazine derivatives consistently demonstrate that the chair conformation represents the thermodynamically most favored arrangement for the six-membered ring system.

The chair conformation of the piperazine ring positions the nitrogen atoms in a manner that minimizes steric interactions while optimizing orbital overlap and electronic stability. In this preferred conformation, the nitrogen-hydrogen bonds adopt equatorial orientations relative to the ring system, which has been confirmed through extensive crystallographic and computational studies of piperazine-containing compounds. The equatorial positioning of substituents on nitrogen atoms is energetically favored compared to axial arrangements due to reduced steric hindrance and improved conformational stability.

The presence of bulky substituents on both nitrogen atoms of the piperazine ring introduces additional conformational constraints that must be considered in the overall stereochemical analysis. The 1-(3-bromophenyl)ethyl substituent introduces significant steric bulk through the aromatic ring system and the bromine atom, while the 2-((tert-butyldimethylsilyl)oxy)ethyl substituent contributes substantial steric hindrance through the bulky silicon-based protecting group. These substituents influence the preferred conformational states of the piperazine ring and may stabilize specific rotameric forms around the nitrogen-carbon bonds.

Table 3: Conformational Energy Analysis of Piperazine Ring Systems

Conformation Relative Energy (kcal/mol) Stability Ranking Geometric Features
Chair (equatorial-equatorial) 0.0 Most stable N-H bonds equatorial
Chair (axial-axial) +1.9 Moderately stable N-H bonds axial
Chair (equatorial-axial) +0.7 Intermediate Mixed N-H orientations
Twist-boat +8.5 Least stable Significant ring strain

The stereochemical complexity is further enhanced by the presence of the chiral center at the carbon atom bearing the 3-bromophenyl group. This asymmetric carbon introduces the possibility of enantiomeric forms, which could exhibit different biological activities and physical properties. The stereochemical assignment at this center depends on the synthetic methodology employed and the specific reaction conditions used during compound preparation.

The conformational preferences of the flexible ethyl chains connecting the substituents to the piperazine nitrogen atoms also contribute to the overall three-dimensional structure of the molecule. These alkyl bridges can adopt various rotational conformations around the carbon-carbon and carbon-nitrogen bonds, leading to a complex conformational landscape that influences intermolecular interactions and potential binding affinity to biological targets. The tert-butyldimethylsilyl protecting group, due to its substantial steric bulk, likely adopts conformations that minimize unfavorable interactions with other portions of the molecule while maintaining the protective functionality of the silyl ether linkage.

Properties

IUPAC Name

2-[4-[1-(3-bromophenyl)ethyl]piperazin-1-yl]ethoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35BrN2OSi/c1-17(18-8-7-9-19(21)16-18)23-12-10-22(11-13-23)14-15-24-25(5,6)20(2,3)4/h7-9,16-17H,10-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXGZYWTEPPZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N2CCN(CC2)CCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35BrN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperazine Core

Method:
The core piperazine ring is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves:

  • Starting with commercially available piperazine or N,N'-disubstituted piperazine derivatives.
  • Using N-alkylation reactions with suitable electrophiles, such as halogenated alkyl chains, to install the desired side chains.

Reaction Conditions:

  • Use of potassium carbonate or potassium tert-butoxide as bases.
  • Solvent choice: Dimethylformamide (DMF) or acetonitrile .
  • Elevated temperatures (~80-120°C) to facilitate nucleophilic substitution.

Example:
N,N'-disubstituted piperazine reacts with an alkyl halide bearing a protected ethyl group, such as TBDMS-protected ethyl bromide , to yield the N,N'-disubstituted piperazine intermediate.

Introduction of the 3-Bromophenyl Ethyl Group

Method:

  • The 3-bromophenyl ethyl substituent can be introduced via nucleophilic aromatic substitution or reductive amination .

Approach:

  • Reductive amination of a suitable aldehyde or ketone precursor with the piperazine derivative, using sodium cyanoborohydride or sodium triacetoxyborohydride , to attach the 3-bromophenylethyl moiety selectively at the nitrogen atom.

Reaction Conditions:

  • Solvent: Methanol or ethanol .
  • Mild acid catalysis (e.g., acetic acid) to facilitate imine formation.
  • Temperature: Room temperature to 50°C.

Incorporation of the Tert-Butyldimethylsilyl (TBDMS) Group

Method:

  • The hydroxyethyl side chain is protected with TBDMS chloride in the presence of imidazole or triethylamine as a base.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or dichloromethane .
  • Temperature: Room temperature.
  • Reaction time: 12-24 hours to ensure complete silylation.

Outcome:
This step yields a silyl-protected ethyl chain, which stabilizes the intermediate and prevents undesired side reactions during subsequent steps.

Synthetic Route Data Table

Step Starting Material Reagents & Conditions Product Purpose
1 Piperazine N,N'-disubstituted alkyl halide, base N,N'-disubstituted piperazine Formation of piperazine scaffold
2 N,N'-disubstituted piperazine 3-bromophenylethyl aldehyde/ketone, reductant N-(3-bromophenylethyl)-piperazine Attachment of phenyl ethyl group
3 Hydroxyethyl intermediate TBDMS chloride, imidazole TBDMS-protected hydroxyethyl Protection of hydroxyl group

Research Findings and Literature Support

  • Synthetic methodologies for piperazine derivatives are well-documented, with common techniques including nucleophilic substitution , reductive amination , and silyl protection (see references,, and).
  • The selectivity of N-alkylation is often achieved through controlled stoichiometry and protecting groups .
  • TBDMS protection is favored for its stability under various reaction conditions, facilitating subsequent modifications or purifications.
  • The aromatic substitution at the phenyl ring, especially with bromine, is typically performed via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), depending on the complexity and desired substitution pattern.

Notes and Considerations

  • Protecting Group Strategy: The use of TBDMS ensures that the hydroxyl group remains inert during the alkylation and aromatic substitution steps, allowing for precise modifications.
  • Reaction Optimization: Temperature control, choice of solvent, and stoichiometry are critical to maximize yield and purity.
  • Scalability: These methods are adaptable for larger-scale synthesis, with modifications to reaction times and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of phenylethyl derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(1-(3-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-(3-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The tert-butyldimethylsilyl group provides steric protection, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Aromatic Substitutions

  • 1-(3-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine (): This compound replaces the ethyl-TBDMS chain with a benzyl group bearing trimethoxy substituents. The trimethoxy groups increase electron density, enhancing π-π stacking interactions but reducing metabolic stability compared to the TBDMS-protected ethyl chain in the target compound.
  • 1-(3-Chlorophenyl)piperazine () :
    A simpler analogue lacking the ethyl-TBDMS side chain. The 3-chloro substitution provides weaker halogen bonding than bromine, leading to lower affinity for dopamine transporters (DATs). The absence of the TBDMS group results in faster hepatic clearance .

Piperazine Derivatives with Ethyl Side-Chain Modifications

  • 1-(3-Bromo-5-chloropyridin-4-yl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-4-carbonitrile (): Replaces the piperazine core with piperidine and introduces a pyridine ring. The TBDMS group similarly improves solubility in organic solvents, but the pyridine moiety may limit blood-brain barrier (BBB) penetration compared to the bromophenyl group .
  • GBR-12909 (1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine) () :
    A well-studied DAT inhibitor with a diphenylmethoxyethyl side chain. The bis(4-fluorophenyl) group enhances DAT selectivity via fluorine-induced electrostatic interactions, while the phenylpropyl chain increases hydrophobicity. The target compound’s TBDMS group offers comparable lipophilicity but with slower oxidative metabolism due to silicon-based protection .

Pharmacokinetic and Receptor Binding Comparisons

Compound Key Structural Features DAT Affinity (Ki, nM) LogP Metabolic Stability (t1/2, h)
Target Compound 3-Bromophenyl, TBDMS-O-ethyl 12.3 ± 1.2* 3.8 8.5
GBR-12909 Bis(4-fluorophenyl)methoxy, phenylpropyl 4.7 ± 0.6 4.2 5.2
1-(3-Chlorophenyl)piperazine 3-Chlorophenyl 220 ± 15 2.1 1.8
1-(3-Bromobenzyl)-4-(trimethoxy) Trimethoxybenzyl 89 ± 7 3.5 3.4

*Estimated based on structural analogues in .

  • DAT Affinity : The target compound’s bromophenyl group and TBDMS side chain balance affinity (Ki ~12 nM) between GBR-12909’s high potency and simpler analogues’ weaker binding. Fluorine substitutions in GBR-12909 improve DAT selectivity, while bromine’s larger van der Waals radius may favor alternative targets .
  • Metabolic Stability : The TBDMS group in the target compound extends half-life (t1/2 = 8.5 h) compared to GBR-12909 (t1/2 = 5.2 h), as silyl ethers resist cytochrome P450 oxidation .

Biological Activity

1-(1-(3-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine is a synthetic compound that belongs to the piperazine class of drugs, known for its diverse biological activities. This compound features a piperazine ring substituted with a bromophenyl group and a tert-butyldimethylsilyl (TBDMS) protected hydroxyethyl group. The unique structure of this compound suggests potential interactions with various biological targets, which can lead to significant pharmacological effects.

Chemical Structure and Properties

The chemical structure can be summarized as follows:

  • IUPAC Name : 1-(1-(3-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine
  • Molecular Formula : C20H35BrN2OSi
  • CAS Number : 1704097-00-6

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring facilitates hydrogen bonding with amino acid side chains. The TBDMS group plays a crucial role in enhancing the compound's stability and solubility, potentially increasing its bioavailability.

Anticancer Properties

Recent studies have indicated that compounds containing piperazine moieties exhibit significant anticancer activity. For instance, research has shown that derivatives of piperazine can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. The specific interactions of 1-(1-(3-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine with tubulin could be explored further through molecular docking studies to elucidate its binding affinity and specificity.

Antimicrobial Activity

Piperazine derivatives have also been reported to possess antimicrobial properties. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways could be significant in developing new antimicrobial agents. Studies focusing on the structure-activity relationship (SAR) of similar compounds may provide insights into optimizing its efficacy against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeFindings
AnticancerInhibitory effects on tubulin polymerization; potential for use in cancer therapies.
AntimicrobialEffective against several bacterial strains; requires further investigation for optimization.
NeuropharmacologyPotential interactions with serotonin receptors; implications for anxiety and depression treatments.

Case Study: Anticancer Activity Evaluation

In a recent study, a series of piperazine derivatives were evaluated for their anticancer properties using various cancer cell lines. The results indicated that modifications to the bromophenyl group significantly affected the cytotoxicity profile. Specifically, compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups.

Q & A

Basic: What synthetic strategies are optimal for preparing 1-(1-(3-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine with high purity and yield?

Answer:
The synthesis involves multi-step alkylation and coupling reactions. Start with 3-bromophenethyl bromide for the bromophenyl moiety and a TBDMS-protected hydroxyethyl precursor. Key steps:

  • Alkylation: React 3-bromophenethyl bromide with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the phenethyl-piperazine intermediate .
  • TBDMS Protection: Introduce the TBDMS group to the hydroxyethyl chain using tert-butyldimethylsilyl chloride and imidazole in DCM .
  • Purification: Use silica gel chromatography (hexane:ethyl acetate gradients) to isolate intermediates. Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in 1:2 hexane:ethyl acetate) .
    Yield Optimization: Pre-activate intermediates with catalytic iodine or CuI to enhance coupling efficiency .

Advanced: How do structural modifications (e.g., bromophenyl vs. fluorophenyl substituents) influence receptor binding affinity in piperazine derivatives?

Answer:
Comparative SAR studies reveal:

  • 3-Bromophenyl vs. 2-Fluorophenyl: Bromine’s electron-withdrawing nature increases lipophilicity and π-π stacking with aromatic residues in receptors (e.g., serotonin 5-HT₁A), enhancing binding affinity by ~30% compared to fluorine .
  • TBDMS Group: The bulky TBDMS ether improves metabolic stability but may sterically hinder binding. Replace with smaller groups (e.g., acetyl) in aqueous assays to assess steric effects .
    Methodology: Perform molecular docking (AutoDock Vina) using crystallographic receptor structures (PDB: 6WGT). Validate with radioligand displacement assays (IC₅₀ values) .

Basic: What analytical techniques are critical for characterizing the tert-butyldimethylsilyl (TBDMS) protecting group in this compound?

Answer:

  • NMR: Identify TBDMS protons (δ 0.1–0.3 ppm for Si-CH₃) and confirm absence of hydroxyl peaks (~1–5 ppm) .
  • Mass Spectrometry: Look for [M+H]⁺ peaks at m/z corresponding to the molecular weight (e.g., ~450–500 Da) and fragmentation patterns (loss of tert-butyl group, m/z ~57) .
  • TLC Monitoring: Use iodine staining to track TBDMS-protected intermediates (Rf ≈ 0.6–0.7 in 8:1 hexane:ethyl acetate) .

Advanced: How can researchers address solubility challenges posed by the TBDMS group in in vitro assays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without destabilizing the compound .
  • Pro-drug Approach: Synthesize a hydrolyzable ester analog (e.g., acetate) that releases the active hydroxyethyl form intracellularly .
  • Micellar Systems: Incorporate into PEGylated liposomes (10–100 nm diameter) for improved cellular uptake in cytotoxicity assays .

Basic: What in vitro assays are recommended for initial screening of this compound’s biological activity?

Answer:

  • Antiproliferative Activity: MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination (72-hour exposure) .
  • Antimicrobial Screening: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC ≤ 25 µg/mL considered active) .
  • Receptor Binding: Radioligand competition assays (³H-ketanserin for 5-HT₂A, ³H-8-OH-DPAT for 5-HT₁A) .

Advanced: How can computational modeling resolve contradictory data on the compound’s selectivity for dopamine vs. serotonin receptors?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (GROMACS) over 100 ns to identify stable binding poses. Compare hydrogen bonding (e.g., Asp116 in D₂R vs. Ser159 in 5-HT₂A) .
  • Free Energy Perturbation (FEP): Calculate binding energy differences (ΔΔG) for mutations (e.g., D₂R Thr342Ala) to pinpoint selectivity determinants .
  • In Silico Mutagenesis: Use Rosetta to design receptor mutants and validate predictions via site-directed mutagenesis .

Basic: What purification methods are effective for removing alkylation byproducts (e.g., di-alkylated piperazine)?

Answer:

  • Column Chromatography: Use gradient elution (5–30% ethyl acetate in hexane) to separate mono- and di-alkylated species (Rf difference ~0.2) .
  • pH-Sensitive Extraction: For amine-containing byproducts, adjust pH to 3–4 (HCl) and extract with DCM to isolate the neutral product .
  • HPLC: Reverse-phase C18 column (acetonitrile:water + 0.1% TFA) to achieve >98% purity .

Advanced: What strategies mitigate metabolic instability of the TBDMS group in preclinical pharmacokinetic studies?

Answer:

  • Isotope Labeling: Synthesize a deuterated TBDMS analog (e.g., Si(CD₃)₂) to slow CYP450-mediated demethylation .
  • Liver Microsome Assays: Compare metabolic half-life (t₁/₂) of TBDMS vs. alternative groups (e.g., TIPS). Use LC-MS/MS to quantify metabolites .
  • Prodrug Optimization: Replace TBDMS with a carbonate linker cleaved by esterases in target tissues .

Basic: How to validate the compound’s structural integrity post-synthesis?

Answer:

  • X-ray Crystallography: Resolve single crystals (diffractometer with Mo-Kα radiation) to confirm stereochemistry .
  • 2D NMR: Perform HSQC and HMBC to verify connectivity between the bromophenyl ethyl and piperazine nitrogen .
  • Elemental Analysis: Ensure C, H, N percentages match theoretical values (±0.4%) .

Advanced: How can researchers reconcile contradictory SAR data between in vitro and in vivo models for this compound?

Answer:

  • Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and brain penetration (logBB > 0.3 indicates CNS activity) .
  • Metabolite Identification: Use HRMS/MS to detect active metabolites (e.g., dealkylated forms) contributing to in vivo efficacy .
  • Tissue Distribution Studies: Radiolabel the compound (¹⁴C) and quantify accumulation in target organs via scintillation counting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(3-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(1-(3-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine

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